

Methyl 2-Bromopentanoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-bromopentanoate**

Cat. No.: **B042125**

[Get Quote](#)

This guide provides an in-depth technical overview of **methyl 2-bromopentanoate** (CAS No. 19129-92-1), a versatile building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document elucidates the compound's core properties, synthesis, reactivity, applications, and safety protocols, grounding all technical claims in authoritative references.

Core Chemical Identity and Properties

Methyl 2-bromopentanoate, also known as methyl α -bromovalerate, is a halogenated ester with a chiral center at the α -carbon. Its utility in synthesis stems from the strategic placement of a reactive bromine atom adjacent to an electron-withdrawing ester group, which activates the α -position for nucleophilic substitution.

Physicochemical Data

A summary of the key physicochemical properties of **methyl 2-bromopentanoate** is presented in Table 1. This data is crucial for its handling, reaction setup, and purification.

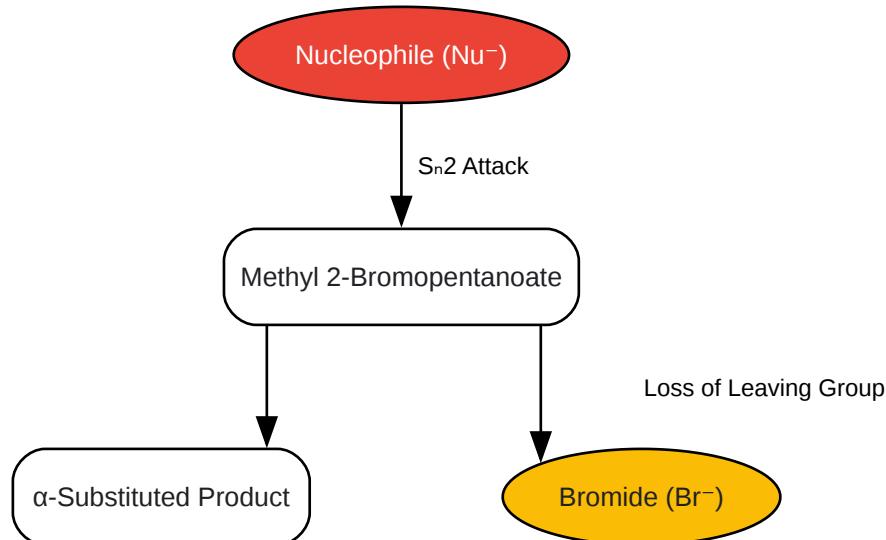
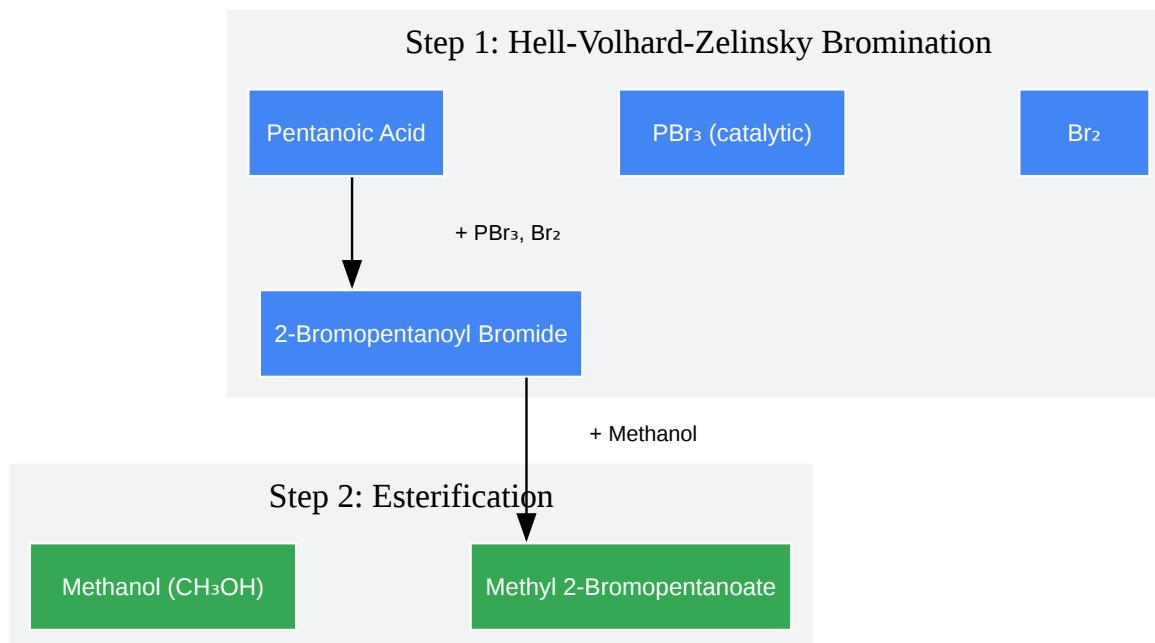
Property	Value	Source(s)
CAS Number	19129-92-1	
Molecular Formula	C ₆ H ₁₁ BrO ₂	
Molecular Weight	195.05 g/mol	
Appearance	Colorless to light yellow liquid	
Boiling Point	210-211 °C	
Density	~1.38 g/mL	
Solubility	Soluble in most organic solvents (e.g., ethanol, ether, chloroform)	

Spectroscopic Profile

Spectroscopic analysis is fundamental for the verification of the structure and purity of **methyl 2-bromopentanoate**. Representative data is compiled in Table 2.

Spectroscopic Technique	Key Features and Representative Data
¹ H NMR	The proton on the α -carbon (adjacent to the bromine) typically appears as a triplet or doublet of doublets. The methyl ester protons will be a singlet, and the aliphatic protons of the pentyl chain will show characteristic multiplets.
¹³ C NMR	The carbonyl carbon of the ester will have a chemical shift in the downfield region. The α -carbon bonded to the bromine will also be significantly deshielded.
Infrared (IR) Spectroscopy	A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1730-1750 cm^{-1} . C-Br stretching vibrations will be observed in the fingerprint region.
Mass Spectrometry (MS)	The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹ Br and ⁸¹ Br in a nearly 1:1 ratio). Common fragmentation patterns involve the loss of the methoxy group (-OCH ₃) or the entire ester group.

Synthesis of Methyl 2-Bromopentanoate: A Step-by-Step Protocol



The most common and reliable method for the synthesis of **methyl 2-bromopentanoate** involves a two-step process: the α -bromination of pentanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by esterification.

The Underlying Chemistry: Why this Route is Effective

The Hell-Volhard-Zelinsky reaction is a cornerstone of organic synthesis for the selective α -halogenation of carboxylic acids. The reaction proceeds through the in-situ formation of an acyl bromide, which more readily enolizes than the parent carboxylic acid. This enol intermediate then undergoes electrophilic attack by bromine at the α -position. Subsequent esterification of

the resulting 2-bromopentanoyl bromide or 2-bromopentanoic acid with methanol yields the desired product. This method is favored for its high regioselectivity for the α -position.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General $\text{S}_{\text{n}}2$ reaction of **methyl 2-bromopentanoate**.

Applications in Drug Development and Fragrance Industry

Methyl 2-bromopentanoate is a valuable intermediate in several high-value chemical industries.

Pharmaceutical Synthesis

This compound and its close analogs are key starting materials in the synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the synthesis of antiepileptic drugs. For instance, the structurally similar methyl 2-bromobutanoate is a crucial building block in the synthesis of Brivaracetam and Levetiracetam. In these syntheses, the α -bromo ester is reacted with a nucleophilic amine-containing intermediate to construct the core structure of the final drug molecule.

Agrochemicals

It serves as an intermediate in the production of certain herbicides and insecticides, where the α -bromo ester moiety is used to build the desired molecular framework.

Fragrance and Flavor Industry

Methyl 2-bromopentanoate is used as a precursor in the synthesis of various fragrance compounds. Its sweet, fruity, and floral scent profile makes it a desirable component in perfumes, colognes, and other scented products.

Safety, Handling, and Disposal

As with all reactive chemical reagents, proper handling and disposal of **methyl 2-bromopentanoate** are paramount for laboratory safety.

Hazard Identification

- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

- Flammable liquid and vapor.

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Fire Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.
- Static Discharge: Take precautionary measures against static discharge.

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

Methyl 2-bromopentanoate is a chemical intermediate of significant value, particularly in the pharmaceutical and fragrance industries. Its straightforward synthesis, coupled with the versatile reactivity of the α -bromo ester functionality, makes it an indispensable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- **Methyl 2-Bromopentanoate:** A Versatile Chemical with Diverse Applications. (2023-04-04). Ningbo Inno Pharmchem Co.,Ltd.
- PubChem Compound Summary for CID 529992, **Methyl 2-bromopentanoate**.
- Yadav, M. R., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega.
- UCB PHARMACEUTICAL S A. (2008). Alternative route for the synthesis of brivaracetam. US20080009638.

- **Methyl 2-bromopentanoate.**
- ZHUHAI ZHIHE MEDICINE TECHNOLOGY CO LTD. (2019). Method for preparing levetiracetam. WO2019028671A1.
- Methyl-2-bromopentanoate.
- To cite this document: BenchChem. [Methyl 2-Bromopentanoate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042125#methyl-2-bromopentanoate-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com